N-pentan-3-yl-N-(5,6,7,8-tetrahydroquinolin-8-yl)-1,4-dioxane-2-carboxamide
Description
N-pentan-3-yl-N-(5,6,7,8-tetrahydroquinolin-8-yl)-1,4-dioxane-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a dioxane ring fused with a quinoline moiety, making it a subject of study in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-pentan-3-yl-N-(5,6,7,8-tetrahydroquinolin-8-yl)-1,4-dioxane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-3-15(4-2)21(19(22)17-13-23-11-12-24-17)16-9-5-7-14-8-6-10-20-18(14)16/h6,8,10,15-17H,3-5,7,9,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOJKBVAXXNCLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N(C1CCCC2=C1N=CC=C2)C(=O)C3COCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-pentan-3-yl-N-(5,6,7,8-tetrahydroquinolin-8-yl)-1,4-dioxane-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the dioxane ring. The final step involves the formation of the carboxamide group through amidation reactions. Common reagents used in these steps include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-pentan-3-yl-N-(5,6,7,8-tetrahydroquinolin-8-yl)-1,4-dioxane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce new alkyl or aryl groups to the compound.
Scientific Research Applications
N-pentan-3-yl-N-(5,6,7,8-tetrahydroquinolin-8-yl)-1,4-dioxane-2-carboxamide has several scientific research applications:
Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology: It may be investigated for its biological activity, including potential therapeutic effects.
Medicine: Research may focus on its potential as a drug candidate, particularly in targeting specific biological pathways.
Industry: The compound could be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of N-pentan-3-yl-N-(5,6,7,8-tetrahydroquinolin-8-yl)-1,4-dioxane-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-pentan-3-yl-N-(5,6,7,8-tetrahydroquinolin-8-yl)-1,4-dioxane-2-carboxamide include other quinoline derivatives and dioxane-containing molecules. Examples include:
- Quinoline-8-carboxamide derivatives
- Dioxane-2-carboxamide analogs
Uniqueness
What sets this compound apart is its unique combination of a quinoline moiety with a dioxane ring, which may confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
